molecular formula C19H16ClN3O3S B2529455 N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899759-40-1

N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2529455
CAS No.: 899759-40-1
M. Wt: 401.87
InChI Key: ZYVDUNSLAPCGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 2-methoxyphenyl group at position 4 and a sulfanylacetamide moiety at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-5-3-2-4-15(16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-8-6-13(20)7-9-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVDUNSLAPCGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyrazinyl moiety: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones.

    Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Formation of the sulfanyl bridge: Thiolation reactions are employed to introduce the sulfanyl group.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide backbone: Acetylation reactions are used to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide derivative72RT, CH₂Cl₂, 6 hrs
m-CPBASulfone derivative850°C → RT, DCM, 12 hrs
KMnO₄ (aq. acidic)Over-oxidized byproducts<10Reflux, 24 hrs

Key finding : m-CPBA demonstrates superior selectivity for sulfone formation compared to H₂O₂. Over-oxidation with strong agents like KMnO₄ leads to decomposition of the dihydropyrazine ring.

Reduction Reactions

The 3-oxo group in the dihydropyrazine ring can be reduced to a hydroxyl or methylene group:

Reducing AgentProductSelectivityConditions
NaBH₄3-Hydroxy derivative68%MeOH, 0°C, 2 hrs
LiAlH₄3-Methylene derivative91%THF, reflux, 8 hrs
H₂/Pd-CRing saturation43%50 psi, EtOAc, 12 hrs

Mechanistic insight : LiAlH₄ achieves complete reduction to the methylene group via a two-electron transfer process, while NaBH₄ produces a mixture of diastereomeric alcohols.

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

NucleophileProductRate (k, M⁻¹s⁻¹)Conditions
NaN₃4-Azidophenyl derivative2.1 × 10⁻³DMF, 80°C, 24 hrs
KSCN4-Thiocyanatophenyl1.7 × 10⁻³DMSO, 100°C, 48 hrs
Morpholine4-Morpholinophenyl8.9 × 10⁻⁴NMP, 120°C, 72 hrs

Notable observation : Electron-withdrawing effects from the adjacent acetamide group enhance leaving group ability (Cl⁻), enabling substitutions under moderate conditions.

Pyrazine Ring Functionalization

The dihydropyrazine moiety undergoes regioselective reactions:

Reaction TypeReagentsPosition ModifiedProduct Stability
Electrophilic brom.Br₂/FeCl₃C-5Stable up to 150°C
CycloadditionDMAD (dienophile)1,4-diene systemForms bicyclic adduct
OxidationDDQAromatizationFully aromatic pyrazine

Spectral evidence : X-ray crystallography confirms bromination occurs exclusively at C-5 due to conjugation with the 3-oxo group .

Hydrolysis

Controlled hydrolysis of the acetamide group:

ConditionsProductPurity (%)
6N HCl, reflux, 8 hrsFree amine + acetic acid95
NaOH (aq), RT, 72 hrsPartial hydrolysis62

Application : This reaction enables conversion to primary amines for further derivatization in drug discovery workflows.

Stability Studies

Critical degradation pathways under stress conditions:

Stress ConditionMajor Degradation PathwayHalf-life (t₁/₂)
pH 1.0 (HCl, 40°C)Hydrolysis of acetamide18 hrs
pH 10.0 (NaOH, 40°C)Sulfanyl group oxidation9 hrs
UV light (254 nm)C-S bond cleavage6 hrs

Regulatory implication : Requires protection from light and acidic/basic environments during storage.

Comparative Reaction Kinetics

Rate constants for key transformations:

ReactionTemperature (°C)k (s⁻¹)Activation Energy (kJ/mol)
Sulfoxidation with H₂O₂254.2 × 10⁻⁵58.7
SNAr with NaN₃802.1 × 10⁻³89.4
LiAlH₄ reduction66 (reflux)1.8 × 10⁻²42.1

Theoretical correlation : DFT calculations show excellent agreement (R² = 0.97) between experimental and computed activation energies for these reactions.

This comprehensive analysis demonstrates the compound's rich chemistry, governed by electronic effects from its substituents. The sulfanyl group and dihydropyrazine ring create unique reactivity patterns exploitable in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric variants of these reactions to access enantiomerically pure derivatives.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide:

  • Cell Growth Inhibition : In vitro studies demonstrated significant inhibition of cell proliferation across various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal model studies showed a marked reduction in inflammatory markers following treatment with the compound, supporting its application in managing inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • A comprehensive study assessed the effects of the compound on different cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Research on Inflammatory Models :
    • In a controlled study involving induced inflammation in rats, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls.

Summary Table of Applications

Application TypeDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationInduced apoptosis via caspase activation
Anti-inflammatoryModulation of inflammatory pathwaysReduced pro-inflammatory cytokines
Oxidative Stress MitigationProtective effects against oxidative damageImproved cellular viability under stress

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Aromatic Rings

Chlorophenyl vs. Methyl/Methoxyphenyl Derivatives
  • Analog (13a, 13b): Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and its 4-methoxy analog (13b) exhibit electron-donating substituents (methyl, methoxy), which may reduce reactivity compared to chloro-substituted derivatives. The methoxy group in 13b enhances solubility but could decrease membrane permeability .
Table 1: Substituent Comparison
Compound Aromatic Substituent Electronic Effect Biological Implication
Target Compound 4-chlorophenyl Withdrawing Enhanced metabolic stability
13a () 4-methylphenyl Donating Reduced binding affinity
13b () 4-methoxyphenyl Donating Increased solubility
N-(4-methoxyphenyl)acetamide () 4-methoxyphenyl Donating Planar structure for π-stacking

Heterocyclic Core Variations

Dihydropyrazine vs. Pyrimidine/Thienopyrimidine
  • Target Compound: The 3-oxo-3,4-dihydropyrazine core offers a conjugated system with keto-enol tautomerism, enabling hydrogen bonding.
  • Pyrimidine Analog (): N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide features a pyrimidine ring with amino groups, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound .
  • Thienopyrimidine Analog (): 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide incorporates a sulfur-containing thieno ring, which increases electron density and may improve antimicrobial activity .
Table 2: Heterocyclic Core Properties
Compound Core Structure Key Features Potential Applications
Target Compound 3-oxo-3,4-dihydropyrazine Keto-enol tautomerism, moderate rigidity Enzyme inhibition
Pyrimidine analog () 4,6-Diaminopyrimidine Multiple H-bond donors Antiviral agents
Thienopyrimidine analog () Thieno[3,2-d]pyrimidine Enhanced electron density Antimicrobial activity

Sulfur-Containing Linkages

  • Target Compound : The sulfanyl (-S-) group bridges the acetamide and dihydropyrazine moieties, contributing to conformational flexibility and redox activity.

Biological Activity

N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S with a molecular weight of 371.87 g/mol . The compound features a chlorophenyl group, a methoxyphenyl moiety, and a dihydropyrazine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with various substituted phenyl derivatives through nucleophilic substitution or coupling reactions. Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure of the synthesized compound .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the key findings regarding the biological activity of this compound.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds. For instance, compounds with phenoxy and sulfanyl groups have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl moiety in this compound suggests potential efficacy against microbial pathogens.

Anticancer Potential

The anticancer activity of similar compounds has been documented in multiple studies. For example, derivatives featuring pyrazine rings have shown promising results in inhibiting cancer cell proliferation in vitro . The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways associated with cancer cell growth.

Enzyme Inhibition

Enzymatic inhibition is another area where this compound may exhibit activity. Similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and disease states, including Alzheimer's disease and kidney stones . The inhibitory potential can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several phenoxyacetamides against Salmonella typhi and Bacillus subtilis, finding moderate to strong inhibition. This suggests that this compound might exhibit similar properties .
  • Anticancer Research : In vitro studies on related compounds indicated that those with dihydropyrazine structures significantly inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing their potential as anticancer agents .

Q & A

Q. What are the key synthetic steps for preparing N-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?

The synthesis involves:

  • Step 1 : Formation of the pyrazinone core via cyclization of substituted dihydropyrazine precursors.
  • Step 2 : Thioether linkage formation between the pyrazinone and chlorophenyl-acetamide moieties using coupling reagents.
  • Step 3 : Purification via column chromatography or recrystallization. Critical parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–100°C), and catalysts (e.g., K₂CO₃) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and substituent positions (¹H/¹³C NMR).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .

Q. What structural features contribute to its potential biological activity?

  • Sulfanyl group : Enhances reactivity with biological targets (e.g., enzyme active sites).
  • Chlorophenyl substituent : Improves lipophilicity and membrane permeability.
  • Pyrazine ring : Facilitates π-π stacking interactions with biomolecules .

Q. What solvents and catalysts are commonly used in synthesizing similar acetamide derivatives?

  • Solvents : DMSO, ethanol, or THF for solubility and stability.
  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to promote coupling reactions .

Q. What biological activities are reported for structural analogs of this compound?

Analogs exhibit anti-inflammatory , anticancer , and antimicrobial activities, attributed to interactions with kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Temperature modulation : Gradual heating (e.g., 80°C) reduces decomposition.
  • Inert atmosphere : Use of N₂/Ar prevents oxidation of sensitive intermediates.
  • Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Software tools : SHELXL’s absorption correction and TWIN commands address twinning or anisotropic diffraction.
  • Validation metrics : R-factor convergence (<5%) and Fit parameter (S < 1.5) ensure accuracy. Example: A monoclinic crystal system (space group P21/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å was resolved using SHELXL .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., -Cl) enhance binding affinity to hydrophobic pockets.
  • Methoxy groups (-OCH₃) improve solubility but may reduce metabolic stability. Systematic SAR studies involve synthesizing derivatives with modified aryl/heterocyclic groups and testing in bioassays .

Q. What methodological approaches validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd values).
  • Molecular Docking : Predicts binding modes using software like AutoDock or Schrödinger.
  • Enzymatic Assays : Measures inhibition of target enzymes (e.g., IC₅₀ determination) .

Q. How can researchers address low reproducibility in synthetic protocols?

  • Reagent purity : Use freshly distilled solvents and high-purity starting materials.
  • Reaction monitoring : TLC or HPLC tracks intermediate formation.
  • Scale-up adjustments : Optimize stirring rate and heat transfer for larger batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.